molecular formula C24H19N3O B12000584 N'-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

N'-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

Cat. No.: B12000584
M. Wt: 365.4 g/mol
InChI Key: GJVQMYATSRMZFL-PCLIKHOPSA-N
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Description

N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound belonging to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves a condensation reaction between 2-phenyl-4-quinolinecarbohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process can be summarized as follows:

    Starting Materials: 2-phenyl-4-quinolinecarbohydrazide and 4-methylbenzaldehyde.

    Solvent: Ethanol.

    Reaction Conditions: Reflux for several hours.

    Product Isolation: The product is typically isolated by filtration and purified through recrystallization.

Industrial Production Methods

While the laboratory synthesis is straightforward, scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated purification systems to handle larger volumes efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism by which N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide exerts its effects is primarily through interaction with biological macromolecules. It can bind to DNA, proteins, and enzymes, altering their function. The compound’s hydrazone group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

Uniqueness

N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in materials science and medicinal chemistry, where specific electronic characteristics are crucial.

Properties

Molecular Formula

C24H19N3O

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O/c1-17-11-13-18(14-12-17)16-25-27-24(28)21-15-23(19-7-3-2-4-8-19)26-22-10-6-5-9-20(21)22/h2-16H,1H3,(H,27,28)/b25-16+

InChI Key

GJVQMYATSRMZFL-PCLIKHOPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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